3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Overview
Description
3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one are the Rho-associated protein kinases (ROCKs) . ROCKs are associated with the pathology of glaucoma .
Mode of Action
The compound interacts with its targets, the ROCKs, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the kinase domain of the ROCKs .
Biochemical Pathways
The inhibition of ROCKs affects the downstream signaling pathways associated with them . These pathways are involved in a variety of cellular processes, including cell motility, proliferation, and survival .
Pharmacokinetics
The compound’s boiling point is predicted to be 4633±380 °C, and its density is predicted to be 1171±006 g/cm3 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of ROCKs by this compound results in a decrease in intraocular pressure . This effect is beneficial in the treatment of glaucoma, a condition characterized by increased intraocular pressure .
Biochemical Analysis
Biochemical Properties
3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the formation of intermediate complexes that facilitate the compound’s metabolic processing.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . This modulation can lead to changes in cellular behavior, including altered proliferation rates and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown potential cumulative effects on cellular health and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating a dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
3-amino-1-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-2-3-12-11(8-10)9-15(6-7-17-12)13(16)4-5-14/h2-3,8H,4-7,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHVONHHCOUJHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN(C2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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